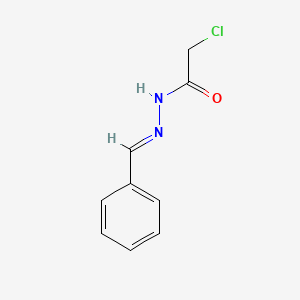
Benzaldehyde chloroacetylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide: is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is also known by its IUPAC name N-[(E)-benzylideneamino]-2-chloroacetamide . This compound is characterized by the presence of a hydrazide group attached to a chlorinated acetic acid moiety, with a phenylmethylene group providing additional structural complexity.
Méthodes De Préparation
The synthesis of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide typically involves the reaction of 2-chloroacetic acid with benzylidenehydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form hydrazines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium hydride , sodium amide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of hydrazones and Schiff bases.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt key biological pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors or other therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar compounds to acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide include:
- Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazone
- Benzylidenehydrazine derivatives
- Chloroacetamide derivatives
These compounds share structural similarities but differ in their specific functional groups and reactivity. Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide is unique due to its combination of a chlorinated acetic acid moiety with a phenylmethylene hydrazide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
775-25-7 |
|---|---|
Formule moléculaire |
C9H9ClN2O |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-9(13)12-11-7-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)/b11-7+ |
Clé InChI |
VBRGLVUYRZOKSO-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)CCl |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
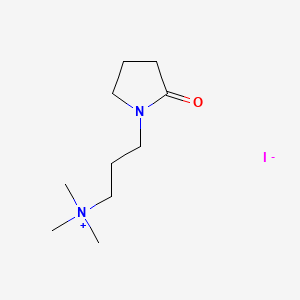
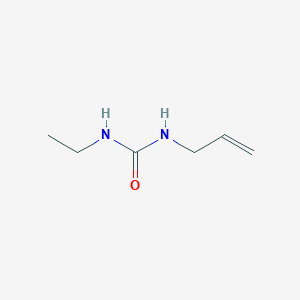
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
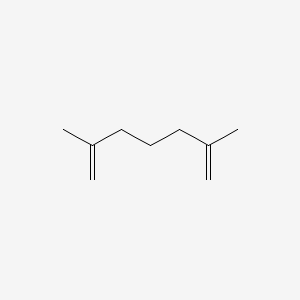


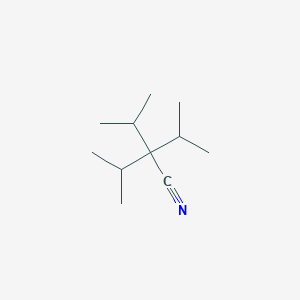

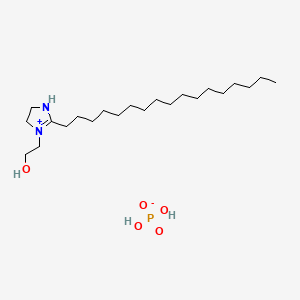
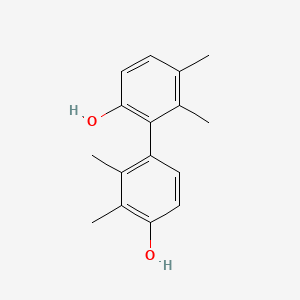
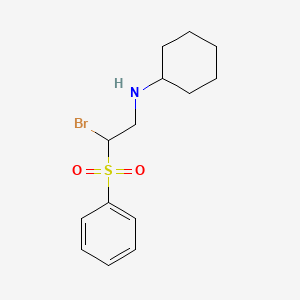
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
